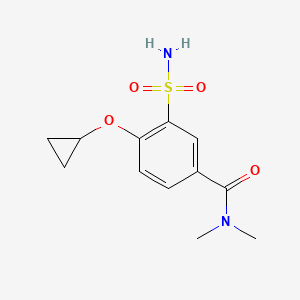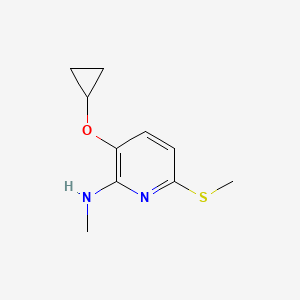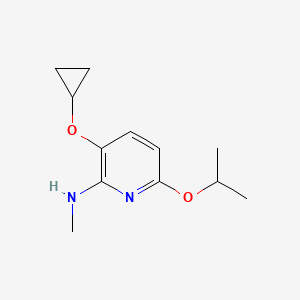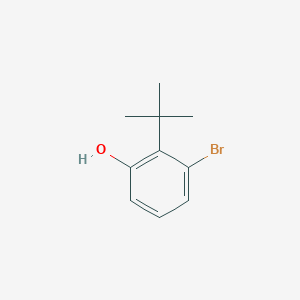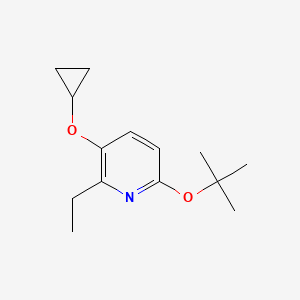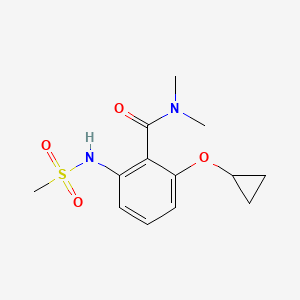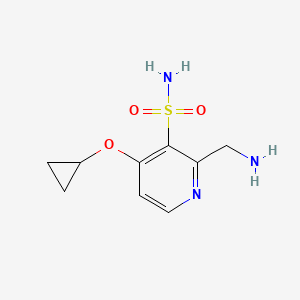
3-Cyclopropoxy-4-isopropoxy-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-isopropoxy-5-nitropyridine is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It contains a pyridine ring substituted with cyclopropoxy, isopropoxy, and nitro groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-4-isopropoxy-5-nitropyridine involves multiple steps, typically starting with the functionalization of a pyridine ringThe reaction conditions often involve the use of strong acids or bases and specific catalysts to facilitate the desired transformations .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-4-isopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The cyclopropoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-isopropoxy-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents. Research in this area is ongoing to identify specific biological activities.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-5-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-4-isopropoxy-5-nitropyridine can be compared with other nitropyridine derivatives, such as 3-nitropyridine and 4-nitropyridine. These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of cyclopropoxy and isopropoxy groups in this compound distinguishes it from other similar compounds and may confer unique chemical and biological properties .
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure allows for diverse chemical reactions and potential applications in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its full potential and mechanisms of action.
Eigenschaften
Molekularformel |
C11H14N2O4 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-nitro-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)16-11-9(13(14)15)5-12-6-10(11)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
LMVAKSMFYVZNKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=NC=C1[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







